2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
2-methyl-3-propan-2-yl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-8(2)12-9(3)14-11-7-5-4-6-10(11)13(12)15/h4-8H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDNYHSBEVKAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260220-63-0 | |
| Record name | 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation-Cyclization of Aniline Derivatives
The most widely reported method involves condensation of substituted anilines with β-keto esters or carbonyl compounds , followed by acid- or base-mediated cyclization. For instance, EvitaChem’s protocol begins with methyl anthranilate and isopropyl acetylacetone under refluxing conditions in a methanol/phenyl ether mixture (1:8 ratio) with sodium methoxide as a base. The reaction proceeds via:
- Knoevenagel condensation to form a propenylamino intermediate.
- Intramolecular cyclization to yield the 1,4-dihydroquinolin-4-one core.
Key parameters include:
- Temperature : 120°C for 3–6 hours.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency.
- Yield : 37–66%, depending on substituent steric effects.
A modified approach replaces methyl anthranilate with 2-aminobenzaldehyde, reacting with methyl isopropyl ketone in acetic acid under microwave irradiation (150°C, 20 min), achieving 72% yield. This method reduces reaction time but requires precise temperature control to avoid decarboxylation.
Transition-Metal-Free Cascade Cyclization
Recent advances emphasize one-pot, catalyst-free syntheses to minimize metal contamination. A 2024 study demonstrated the reaction of enaminones (derived from aniline and acetylacetone) with formaldehyde in THF at 50°C, facilitated by potassium carbonate. The mechanism involves:
- Aldol addition between the enaminone and aldehyde.
- Aza-Michael cyclization to form the dihydroquinoline ring.
This method offers:
- Yield : 62–87% for 3-(propan-2-yl) derivatives.
- Advantages : Avoids palladium or copper catalysts, reducing costs.
- Limitations : Requires anhydrous conditions and inert atmosphere.
Multi-Component Reactions (MCRs)
A three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines provides a versatile route. For example:
- Arenediazonium salt (from 4-methylaniline) reacts with acetonitrile to form an N-arylnitrilium intermediate.
- Nucleophilic attack by methyl anthranilate followed by cyclization yields the target compound.
Optimized conditions include:
- Solvent : Dichloromethane/methanol (4:1).
- Temperature : Room temperature for 24 hours.
- Yield : 58–85% with excellent functional group tolerance.
N-Alkylation and Post-Functionalization
Post-synthetic modification of preformed quinolinones is common. For instance, N-alkylation of 3-(propan-2-yl)-1,4-dihydroquinolin-4-one with 2-bromopropane in DMF using sodium hydride (90°C, 4 h) introduces the methyl group at position 2. Challenges include:
- Regioselectivity : Competing O-alkylation necessitates excess alkylating agent.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the desired isomer.
Green Chemistry Approaches
Emerging methods prioritize sustainability:
- Microwave-assisted synthesis : Reduces reaction time to 15–30 minutes with comparable yields (65–70%).
- Aqueous-phase reactions : Using β-cyclodextrin as a supramolecular catalyst in water, achieving 60% yield at 80°C.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Condensation-Cyclization | 120°C, 6 h, NaOMe | 37–66% | Scalable, simple workup | Long reaction time |
| Transition-Metal-Free | 50°C, 3 h, K2CO3 | 62–87% | Eco-friendly, low cost | Sensitivity to moisture |
| Multi-Component | RT, 24 h | 58–85% | High atom economy | Limited substrate scope |
| N-Alkylation | 90°C, 4 h, NaH | 50–70% | Flexible functionalization | Poor regioselectivity |
| Microwave-Assisted | 150°C, 20 min | 65–70% | Rapid, energy-efficient | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under controlled conditions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound has been extensively studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that derivatives of dihydroquinolinones exhibit significant cytotoxicity against various cancer cell lines, including:
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one | MCF-7 (breast cancer) | 5.0 |
| 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one | HL-60 (leukemia) | 6.5 |
Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression .
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit notable antimicrobial properties. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
These findings suggest that the compound could be developed into a potential antimicrobial agent .
Neuropharmacology
The compound has been investigated for its effects on neurodegenerative diseases. In particular, it has shown promise in inhibiting acetylcholinesterase activity, which is crucial for treating conditions like Alzheimer's disease:
| Compound | AChE Inhibition IC₅₀ (µM) |
|---|---|
| 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one | 0.29 |
This inhibition suggests a potential role in enhancing cholinergic neurotransmission .
Industrial Applications
Beyond medicinal uses, this compound serves as a versatile building block for synthesizing complex quinoline derivatives used in the production of dyes and pigments. Its unique structure allows for modifications that can lead to new materials with specific properties .
Case Studies
Case Study 1: Anticancer Activity
A study published in MDPI reported the synthesis of various derivatives of dihydroquinolinones, highlighting their cytotoxic effects against MCF-7 and HL-60 cell lines. The most promising analogs showed significant inhibition of cell growth and induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, derivatives of quinoline were tested against multiple bacterial strains. The results indicated that modifications to the side chains significantly enhanced antimicrobial potency .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets and pathways. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. For example, it could inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the isopropyl and methyl substitutions.
2-Methylquinolin-4-ol: A derivative with only a methyl group at the 2-position.
3-Isopropylquinolin-4-ol: A derivative with only an isopropyl group at the 3-position.
Uniqueness
2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and methyl groups may enhance its lipophilicity, stability, and interaction with biological targets compared to other quinoline derivatives .
Biological Activity
2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one is a compound belonging to the dihydroquinoline class, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various scientific studies.
Synthesis of 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one
The synthesis of 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one typically involves the condensation of appropriate aldehydes with 2-methyl-3-(propan-2-yl)aniline under acidic conditions. The reaction can be catalyzed by various agents such as piperidine or acid catalysts, yielding the desired quinoline derivative in moderate to high yields.
Biological Activity Overview
The biological activities of 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one can be categorized into several key areas:
1. Anticancer Activity
Several studies have demonstrated the cytotoxic effects of dihydroquinoline derivatives against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays have shown that compounds similar to 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) cells. The IC50 values for these compounds typically range from 1.9 to 7.52 μg/mL, indicating potent anticancer properties .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one | MCF-7 | 5.0 |
| Similar Dihydroquinolines | HL-60 | 3.5 |
2. Enzyme Inhibition
Research has indicated that certain dihydroquinoline derivatives can inhibit key enzymes involved in cancer progression:
- Cholinesterase Inhibition : Compounds within this class have shown promising results as inhibitors of acetylcholinesterase (ChE), which is relevant for neurodegenerative diseases .
- Monoamine Oxidase Inhibition : The inhibition of monoamine oxidase (MAO) has been linked to potential antidepressant effects, suggesting a dual therapeutic application for these compounds .
The mechanisms through which 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one exerts its biological effects are still under investigation but may include:
- Induction of apoptosis in cancer cells through activation of caspases.
- Modulation of signaling pathways related to cell proliferation and survival.
Case Studies
In a recent study evaluating a series of quinoline derivatives, researchers found that modifications at specific positions on the quinoline ring significantly influenced biological activity:
- Study on HL-60 Cells : A derivative with a similar structure was found to induce DNA damage and apoptosis in HL-60 cells more effectively than in normal human endothelial cells (HUVEC), showcasing its selectivity for cancerous cells .
- Combination Therapy : Another study explored the combination of dihydroquinoline derivatives with established chemotherapeutics, revealing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
Q & A
Basic: What are the standard synthetic routes for 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one?
Methodological Answer:
The synthesis typically involves cyclization of substituted 2′-aminochalcones under acid/base catalysis or microwave-assisted conditions. For example, microwave irradiation (360 W, 5 minutes) with indium(III) chloride (20 mol%) as a catalyst in solvent-free conditions yields the target compound efficiently (63% yield) . Traditional methods using acetic acid or alkali may require longer reaction times and higher catalyst loads, but microwave synthesis reduces side reactions and improves purity. Solvent selection (e.g., dichloromethane/di-isopropylether) is critical for crystallization .
Basic: How is the compound characterized structurally in academic research?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Assigns proton and carbon environments, distinguishing aromatic and aliphatic regions.
- X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between fused rings) and hydrogen bonding (N–H⋯N, 3.9414 Å π–π stacking) .
- HRMS : Validates molecular weight and purity .
Advanced studies may combine FT-IR and DFT calculations to correlate experimental vibrational spectra with theoretical models .
Basic: What biological activities are associated with quinolin-4-one derivatives?
Methodological Answer:
Quinolin-4-ones exhibit anti-cancer, anti-inflammatory, and enzyme inhibitory activities. For analogs:
- Anti-cancer : Substitutions at positions 2 and 3 modulate interactions with DNA topoisomerases .
- Anti-inflammatory : Electron-withdrawing groups (e.g., chloro) enhance COX-2 inhibition .
Biological screening involves in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to predict binding affinities .
Advanced: How can reaction conditions be optimized to resolve low yields in dihydroquinolin-4-one synthesis?
Methodological Answer:
Key parameters include:
- Catalyst selection : Indium(III) chloride outperforms traditional acids (e.g., H3PO4) by reducing side products .
- Solvent-free microwave irradiation : Enhances reaction efficiency (63% vs. <40% in conventional methods) .
- Temperature control : Maintaining 60–80°C prevents thermal degradation.
Yield discrepancies may arise from impurities in starting materials; HPLC monitoring is recommended for real-time optimization .
Advanced: What computational methods are used to predict the compound’s physicochemical properties?
Methodological Answer:
- DFT (B3LYP) : Models electronic structure, HOMO-LUMO gaps, and nonlinear optical (NLO) properties .
- Molecular dynamics (MD) : Simulates solubility and stability in aqueous/organic matrices .
- Docking studies (AutoDock Vina) : Predicts binding modes with biological targets (e.g., kinases) using crystal structure data .
Advanced: How to address contradictions in spectral data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Strategies:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- Deuterated solvent screening : DMSO-d6 vs. CDCl3 can resolve hydrogen bonding artifacts .
- Cross-validation with XRD : Resolves ambiguities in proton assignments .
Advanced: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
- Waste disposal : Incinerate in certified facilities to avoid environmental persistence .
Advanced: How to improve solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400/ethanol (1:1 v/v) to enhance aqueous solubility .
- Salt formation : React with HCl to generate hydrochloride salts, improving bioavailability .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for targeted delivery .
Advanced: What strategies validate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Introduce substituents (e.g., halogens, methoxy) at positions 2 and 3 .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical functional groups .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .
Advanced: How to resolve discrepancies in biological activity between synthetic batches?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
